![molecular formula C22H28N2 B4893702 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole, also known as DMCM, is a synthetic compound that belongs to the carbazole family. It has been extensively studied for its potential use in the treatment of various neurological disorders.
科学的研究の応用
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has been extensively studied for its potential use in the treatment of various neurological disorders such as anxiety, epilepsy, and drug addiction. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of drug addiction.
作用機序
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole acts as a positive allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal activity, leading to its anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has been shown to increase the binding of GABA to the GABAA receptor, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane. This leads to decreased neuronal activity, resulting in its anxiolytic, anticonvulsant, and sedative effects. 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of drug addiction.
実験室実験の利点と制限
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has several advantages for lab experiments. It is easy to synthesize, and its effects on the GABAA receptor have been extensively studied. However, 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has some limitations as well. It has a short half-life, and its effects on different subtypes of the GABAA receptor are not well understood. Additionally, 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has been shown to have some adverse effects, such as respiratory depression and muscle relaxation.
将来の方向性
There are several future directions for the study of 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole. One direction is to further investigate its potential use in the treatment of drug addiction. Another direction is to study its effects on different subtypes of the GABAA receptor. Additionally, the development of new 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole analogs with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes could lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. Its mechanism of action involves the positive allosteric modulation of the GABAA receptor, leading to its anxiolytic, anticonvulsant, and sedative effects. 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole, including its potential use in the treatment of drug addiction and the development of new 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole analogs with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes.
合成法
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole can be synthesized using a multistep process that involves the reaction of 9-ethylcarbazole with 3,5-dimethylpiperidine and formaldehyde. The resulting product is then purified using column chromatography to obtain pure 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole. This synthesis method has been used in several studies to produce 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole for research purposes.
特性
IUPAC Name |
3-[(3,5-dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-4-24-21-8-6-5-7-19(21)20-12-18(9-10-22(20)24)15-23-13-16(2)11-17(3)14-23/h5-10,12,16-17H,4,11,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDFCVDGQSEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CC(CC(C3)C)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)
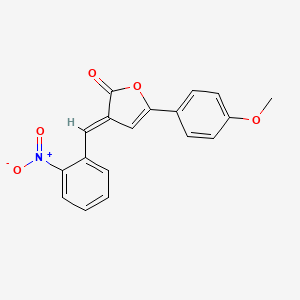
![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)
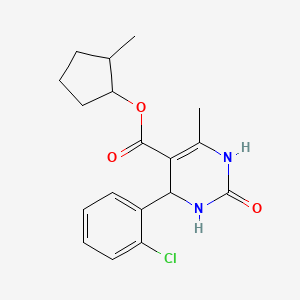
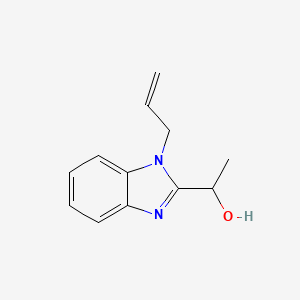
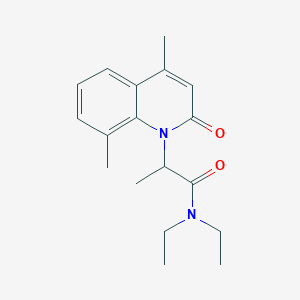

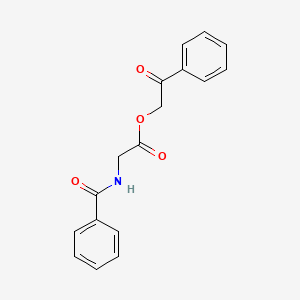

![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)
